molecular formula C21H19N3O3S2 B2884150 2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-85-2

2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2884150
CAS No.: 877652-85-2
M. Wt: 425.52
InChI Key: XXDGHYLRZCGZGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . The synthesis process involves designing the compounds and then evaluating their antimycobacterial activity .

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Biochemical Pathways

The compound is part of a class of molecules known as thienopyrimidinones . These molecules have been found to interfere with the biochemical pathways of Mycobacteria, leading to their inhibition . The exact biochemical pathways affected are still under investigation.

Pharmacokinetics

It is known that the compound exhibits good antimycobacterial activity with a minimum inhibitory concentration (mic) in the range of 6–8 μm . This suggests that the compound has good bioavailability and can reach the site of infection in sufficient concentrations to exert its antimicrobial effect.

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria, leading to their death . This results in the reduction of the bacterial load in the host, thereby alleviating the symptoms of tuberculosis.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c25-20-19-18(11-13-28-19)22-21(23(20)12-10-15-4-2-1-3-5-15)29-14-16-6-8-17(9-7-16)24(26)27/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDGHYLRZCGZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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